molecular formula C21H22BrN3O B2926305 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 862828-35-1

1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2926305
CAS No.: 862828-35-1
M. Wt: 412.331
InChI Key: XKJRBELXYAUGBQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS: 847396-24-1) is a heterocyclic organic compound featuring a pyrrolidin-2-one core substituted with a 2-bromophenyl group at position 1 and a 1-(2-methylpropyl)-benzimidazole moiety at position 4 . The benzimidazole ring system, a fused bicyclic structure containing two nitrogen atoms, is a critical pharmacophore in medicinal chemistry, often associated with biological activity. The bromine atom at the ortho position of the phenyl group may contribute to steric and electronic effects, impacting binding interactions in biological targets .

This compound is structurally classified as a benzimidazole-pyrrolidinone hybrid, a scaffold prevalent in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(2-bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRBELXYAUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the benzodiazole and pyrrolidinone moieties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Applications/Features References
1-(2-Bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one 2-Bromophenyl, 2-methylpropyl-benzimidazole ~455.3 (estimated) Structural analog of benzimidazole-pyrrolidinones; potential pesticidal/biological activity
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one 4-Butylphenyl, piperidinylethyl-benzimidazole ~501.6 (estimated) Agrochemical research; modified lipophilicity due to piperidinylethyl and butylphenyl groups
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide 4-Bromobenzoyl, phenyl, carboxamide ~387.2 (exact) Synthesized via hydrolysis of cyano intermediates; racemic mixture with chiral center at pyrrolidine
Brorphine (1-[1-[1-(4-Bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one) 4-Bromophenyl-ethyl, piperidinyl, benzimidazolone ~428.3 (exact) Controlled opioid analog; potent µ-opioid receptor agonist

Structural and Functional Insights :

Substituent Effects :

  • The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl in brorphine . Ortho-substitution (as in the target compound) may sterically hinder interactions compared to para-substitution, which is often more electronically favorable for receptor binding.
  • The 2-methylpropyl chain on the benzimidazole nitrogen enhances hydrophobicity relative to the piperidinylethyl group in the 4-butylphenyl analog . This difference could influence solubility and bioavailability.

Biological Relevance: Brorphine’s benzimidazol-2-one core and piperidinyl group are critical for its opioid activity, whereas the target compound’s benzimidazole-pyrrolidinone hybrid lacks documented opioid effects . The 4-butylphenyl-pyrrolidinone analog (CAS: 943101-67-5) shares pesticidal applications with other benzimidazole derivatives, such as penconazole and fenpropidin .

Synthetic and Analytical Considerations :

  • The racemic synthesis of 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide highlights challenges in stereochemical control, a factor less emphasized in the target compound’s synthesis .
  • SHELX software (e.g., SHELXL) is widely used for refining crystal structures of such compounds, ensuring accurate determination of bond lengths and dihedral angles .

Data Table: Crystallographic Parameters

Parameter Target Compound 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide Brorphine
Space Group Not reported Monoclinic (P2₁/c) Not reported
Refinement Method SHELXL SHELXL-2014 SHELXL
Dihedral Angles Not reported 75.52° (benzimidazole-phenyl) Not reported

Biological Activity

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O
  • Molecular Weight : 384.26 g/mol

The compound features a pyrrolidine core substituted with a bromophenyl group and a benzodiazole derivative, which may contribute to its biological properties.

Research indicates that compounds similar to this one often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Many benzodiazole derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties : The presence of the benzodiazole moiety is associated with the inhibition of cancer cell proliferation in various studies.
  • Neuroprotective Effects : Some derivatives demonstrate potential in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific molecule.

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar benzodiazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications in the structure can enhance anticancer properties .
  • Antimicrobial Effects :
    • Another research focused on the antimicrobial properties of benzodiazole derivatives. The findings revealed that certain substitutions led to increased activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
  • Neuroprotection :
    • A case study highlighted the neuroprotective effects of benzodiazole-containing compounds in models of neurodegeneration. The results showed reduced neuronal death and improved cognitive function in treated subjects .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzodiazole DerivativesInhibition of cell proliferation
AntimicrobialPyrazole CompoundsEffective against bacterial strains
NeuroprotectiveBenzodiazole DerivativesReduced oxidative stress effects

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